![molecular formula C16H18O5 B1615006 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol CAS No. 23116-94-1](/img/structure/B1615006.png)
2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol
Overview
Description
“2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol” is a chemical compound with the linear formula C16H18O5 . Its CAS Number is 23116-94-1 and it has a molecular weight of 290.319 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol” are as follows: it has a molecular weight of 290.319 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available.Scientific Research Applications
Antioxidant Activities
Research demonstrates that the antioxidant activities of phenolic acids can be significantly influenced by their structural components, such as methoxyl (-OCH₃) and phenolic hydroxyl (-OH) groups. These groups promote antioxidant activities by affecting the O-H bond dissociation enthalpy and the electron donation ability of the compounds (Jinxiang Chen et al., 2020). Additionally, studies on hydroxyphenol compounds have shown that they can act as reducing agents for synthesizing gold nanoparticles, indicating their potential in nanotechnology and material science applications (Yuhan Lee & T. Park, 2011).
Biomedical Applications
Polyphenol-containing nanoparticles have garnered interest for their antioxidative properties, anticancer activity, and universal adherent affinity. These nanoparticles have shown promise in bioimaging, therapeutic delivery, and other biomedical applications, highlighting the versatile applications of phenolic compounds in health and medicine (Yuxin Guo et al., 2021).
Environmental and Chemical Processes
Phenolic compounds are also pivotal in environmental and chemical processes. For instance, the photodegradation of organic pollutants using amorphous metal oxides and carbonaceous materials as catalysts involves phenolic compounds, indicating their role in environmental remediation (Chuan Liang et al., 2017). Moreover, the synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation highlights the chemical versatility of phenolic structures in synthesizing complex molecules (Runsheng Xu et al., 2010).
properties
IUPAC Name |
2-[2-[2-(2-hydroxyphenoxy)ethoxy]ethoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c17-13-5-1-3-7-15(13)20-11-9-19-10-12-21-16-8-4-2-6-14(16)18/h1-8,17-18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXPDVOEVXVYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCOCCOC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306360 | |
| Record name | SBB059257 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol | |
CAS RN |
23116-94-1 | |
| Record name | NSC175880 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB059257 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Bis(2-hydroxyphenoxy)-3-oxapentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromobenzo[d]thiazole-2-carboxamide](/img/structure/B1614923.png)
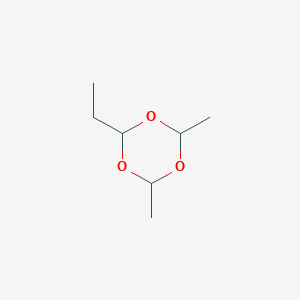
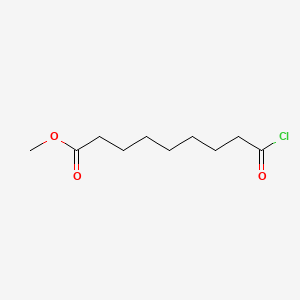
![N,N-diethyl-4-[(E)-(phenylimino)methyl]aniline](/img/structure/B1614926.png)
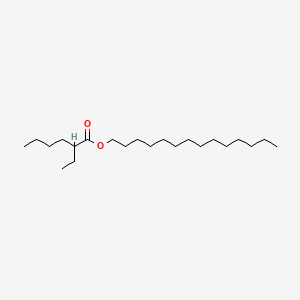
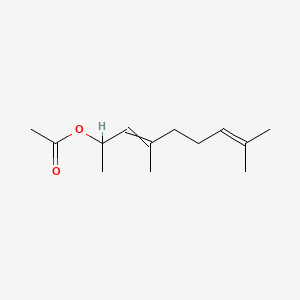
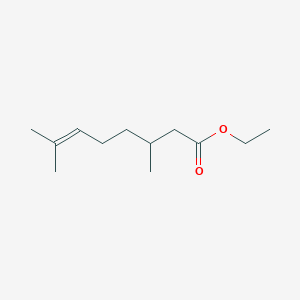
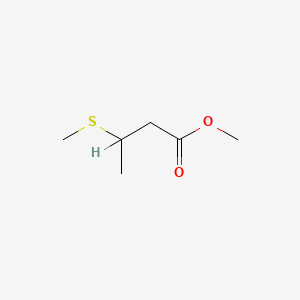

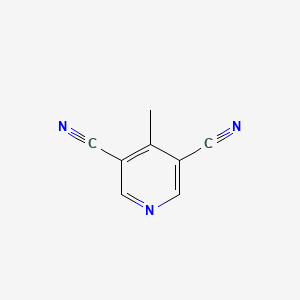

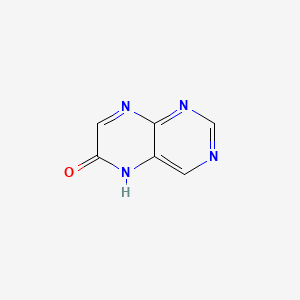
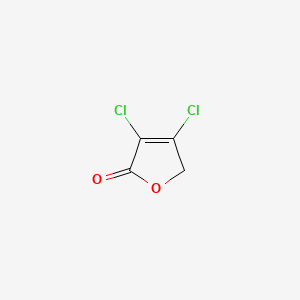
![5-Chloropyrido[2,3-d]pyridazine](/img/structure/B1614945.png)